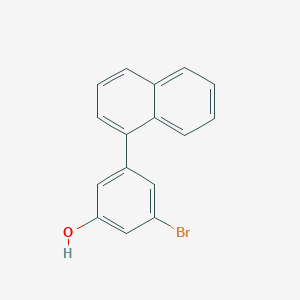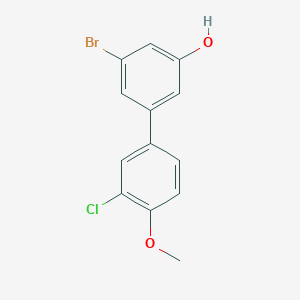
3-Bromo-5-(2,4-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,4-dichlorophenyl)phenol, 95% (3-B5-2,4-DCPP) is a synthetic compound used in a variety of scientific research applications. It is a brominated phenolic compound with a halogenated phenyl group. 3-B5-2,4-DCPP has been used in a variety of research applications, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-B5-2,4-DCPP has been used in a variety of scientific research applications. It has been used in organic synthesis reactions, such as the synthesis of a variety of heterocycles and other compounds. It has also been used in biochemistry and pharmacology research, as an inhibitor of enzymes and other proteins. Additionally, 3-B5-2,4-DCPP has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals.
Mécanisme D'action
The mechanism of action of 3-B5-2,4-DCPP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and other proteins. It is thought to interact with the active site of the enzyme or protein, and to prevent it from binding to its substrate. This results in the inhibition of the enzyme or protein’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B5-2,4-DCPP are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to act as an inhibitor of enzymes and other proteins, and to have anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that 3-B5-2,4-DCPP may have anti-bacterial and anti-fungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-B5-2,4-DCPP has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and is commercially available. However, it is important to note that 3-B5-2,4-DCPP is highly toxic and can be irritating to the skin and eyes. Therefore, it should be handled with care and appropriate safety precautions should be taken when working with it.
Orientations Futures
There are a number of potential future directions for the use of 3-B5-2,4-DCPP. One potential direction is the development of new synthetic methods for the synthesis of 3-B5-2,4-DCPP and related compounds. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 3-B5-2,4-DCPP, as well as its potential therapeutic applications. Finally, further research could be conducted to investigate the mechanism of action of 3-B5-2,4-DCPP and to develop new inhibitors based on its structure.
Méthodes De Synthèse
3-B5-2,4-DCPP can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation reaction. In this method, 3-B5-2,4-DCPP is formed by reacting bromobenzene with 2,4-dichlorophenylacetyl chloride in the presence of an aluminum chloride catalyst. Other methods of synthesis include the Williamson ether synthesis and the Wittig reaction.
Propriétés
IUPAC Name |
3-bromo-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O/c13-8-3-7(4-10(16)5-8)11-2-1-9(14)6-12(11)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPNDQMVZLXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686450 |
Source


|
| Record name | 5-Bromo-2',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-45-1 |
Source


|
| Record name | 5-Bromo-2',4'-dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)




![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

